molecular formula C12H10N2O2S B8789368 2-(4-Pyridylmethylthio)pyridine-3-carboxylic acid

2-(4-Pyridylmethylthio)pyridine-3-carboxylic acid

Cat. No. B8789368
M. Wt: 246.29 g/mol
InChI Key: WQBWIIZVSAFRJE-UHFFFAOYSA-N
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Patent
US07534802B2

Procedure details

2-Mercaptonicotinic acid (7.8 g, 50 mmol) and 4-(bromomethyl)pyridine hydrobromide (12.6 g, 50 mmol) were suspended in N,N-dimethylformamide (100 mL) under ice-cooling. Triethylamine (21 ml, 150 mmol) was added dropwise to the suspension, and the whole was stirred at room temperature for 6 hours. Water (300 mL) was added to the reaction mixture, then the aqueous layer was washed with ethyl acetate (100 mL). 2 N hydrochloric acid was added to the aqueous layer to adjust to pH 7, and the precipitated solid was filtered off. The solid was washed with water and diethyl ether, and dried at 50° C. under reduced pressure to give 7.5 g of the title reference compound as a gray solid. (Yield 61%)
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Br.Br[CH2:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C(N(CC)CC)C.O>CN(C)C=O>[N:17]1[CH:18]=[CH:19][C:14]([CH2:13][S:1][C:2]2[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=[CH:9][N:10]=2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
Br.BrCC1=CC=NC=C1
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
the aqueous layer was washed with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
2 N hydrochloric acid was added to the aqueous layer
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
The solid was washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 7.5 g of the title reference compound as a gray solid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
N1=CC=C(C=C1)CSC1=NC=CC=C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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